molecular formula C18H11Cl2N5O2 B15038581 3-(2,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038581
M. Wt: 400.2 g/mol
InChI Key: DWHVHGBFVDUYEP-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a dichlorophenyl group, an indole moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 2,4-dichlorophenylhydrazine: This intermediate is synthesized by reacting 2,4-dichloronitrobenzene with hydrazine hydrate under reflux conditions.

    Formation of the pyrazole ring: The 2,4-dichlorophenylhydrazine is then reacted with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring.

    Indole formation: The indole moiety is synthesized separately by cyclizing o-nitrophenylacetic acid under acidic conditions.

    Condensation reaction: Finally, the indole and pyrazole intermediates are condensed under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzymes: It can bind to the active sites of enzymes, blocking their activity and leading to downstream effects on metabolic pathways.

    Modulate signaling pathways: The compound can interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrate
  • 4-Chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate
  • 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Uniqueness

3-(2,4-dichlorophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H11Cl2N5O2

Molecular Weight

400.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11Cl2N5O2/c19-9-5-6-10(12(20)7-9)14-8-15(23-22-14)17(26)25-24-16-11-3-1-2-4-13(11)21-18(16)27/h1-8,21,27H,(H,22,23)

InChI Key

DWHVHGBFVDUYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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